ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate
Description
Ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is a synthetic benzimidazole derivative characterized by a benzimidazole core linked to an ethyl benzoate group via a sulfanyl acetyl amino bridge. This structure combines the pharmacophoric benzimidazole moiety—known for diverse biological activities—with a thioether-containing spacer, which may enhance intermolecular interactions (e.g., hydrogen bonding or hydrophobic effects) in biological systems .
Properties
IUPAC Name |
ethyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-17(23)12-7-9-13(10-8-12)19-16(22)11-25-18-20-14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWWCPSVLJTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more.
Biological Activity
Ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is a compound that incorporates a benzimidazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes:
- A benzimidazole ring, which contributes to its biological activity.
- An ethyl ester group that may enhance solubility and bioavailability.
1. Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. This compound has shown potential as a cytotoxic agent against various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by targeting hypoxic conditions often found in tumors .
Table 1: Cytotoxic Effects of Benzimidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 10 | Apoptosis via caspase activation |
| Compound B | WM115 (Melanoma) | 15 | DNA damage and hypoxia targeting |
| Ethyl 4-{...} | TBD | TBD | TBD |
2. Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have been well-documented. This compound may exhibit broad-spectrum antibacterial and antifungal activity, potentially inhibiting the growth of pathogens through disruption of cellular processes .
Table 2: Antimicrobial Activity Screening
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
3. Antioxidant Activity
Benzimidazole derivatives are also recognized for their antioxidant properties. This compound may scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
A study conducted on various benzimidazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of electron-donating groups on the benzimidazole ring significantly increased anticancer potency against specific cell lines .
Another study focused on the synthesis and biological evaluation of related compounds demonstrated that substituents at specific positions on the benzimidazole ring were crucial for optimal activity against cancer cells and microbes. The presence of sulfur in the structure was found to play a vital role in enhancing both anticancer and antimicrobial activities .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate (Compound 3, ): This analogue replaces the sulfanyl acetyl group with a methylamino linker. It shares the ethyl benzoate moiety and exhibits a melting point of 255°C, comparable to the target compound, suggesting similar crystallinity .
- Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate (): Here, a 5-methyl substitution on the benzimidazole ring is present, which could enhance steric shielding or alter electronic properties. The methyl ester (vs.
Linker and Heterocyclic Modifications
- Pyridazine and Isoxazole Derivatives (): Compounds such as I-6230 (pyridazin-3-yl phenethylamino) and I-6373 (3-methylisoxazol-5-yl phenethylthio) replace the benzimidazole core with pyridazine or isoxazole rings. These heterocycles differ in electron distribution and hydrogen-bonding capacity. For instance, the pyridazine ring’s nitrogen-rich structure may enhance polar interactions, while the isoxazole’s oxygen atom could influence solubility.
Ester Group Variations
- Ethyl vs. Methyl Esters :
The ethyl ester in the target compound likely increases lipophilicity compared to methyl esters (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate in ). This modification may improve cell membrane penetration but could also delay metabolic clearance .
Comparative Data Table
Q & A
Q. What are the key structural features and functional groups of ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate, and how do they influence its reactivity?
The compound contains a benzimidazole core linked via a sulfanyl-acetyl spacer to an ethyl benzoate group. Critical functional groups include:
- The benzimidazole ring (aromatic heterocycle with two nitrogen atoms), which participates in hydrogen bonding and π-π interactions.
- The sulfanyl (-S-) group, which enhances electrophilicity and potential thiol-disulfide exchange reactivity.
- The acetyl-amino bridge, which provides conformational flexibility and influences solubility. These groups collectively affect solubility, stability, and interactions with biological targets .
Q. What synthetic methodologies are reported for benzimidazole derivatives with sulfanyl linkages, and how can they be adapted for this compound?
A common approach involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example:
- Step 1 : React 4-aminobenzoic acid ethyl ester with chloroacetyl chloride to form the acetylated intermediate.
- Step 2 : Introduce the sulfanyl group via nucleophilic substitution using 2-mercaptobenzimidazole in the presence of a base (e.g., NaH).
- Key conditions : Use DMF as a solvent and Na₂S₂O₅ as a cyclization catalyst, as demonstrated in analogous benzimidazole syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (benzimidazole and benzoate rings) and the ethyl ester triplet at δ 1.2–1.4 ppm.
- IR : Confirm the presence of ester C=O (~1700 cm⁻¹), amide N-H (~3300 cm⁻¹), and C-S (~600–700 cm⁻¹) stretches.
- X-ray crystallography : Resolve the planar benzimidazole ring and dihedral angles between substituents, as seen in related structures .
Q. How can initial biological activity screening be designed for this compound, and what assays are suitable?
- Antimicrobial assays : Use broth microdilution to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Mechanistic insights : Pair with molecular docking to predict interactions with enzymes like DNA gyrase or tubulin, as done for similar benzimidazoles .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, and what factors most significantly impact reaction efficiency?
- Catalyst screening : Compare Na₂S₂O₅, p-TsOH, and ionic liquids for cyclization efficiency.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus THF; DMF typically enhances solubility of intermediates .
- Temperature control : Optimize reflux conditions (80–100°C) to balance reaction rate and byproduct formation .
Q. What structure-activity relationships (SAR) govern the bioactivity of sulfanyl-linked benzimidazole derivatives, and how can substituent positioning be exploited?
- Benzimidazole substitution : Electron-withdrawing groups (e.g., -NO₂) at the 5/6 positions enhance antimicrobial activity by increasing electrophilicity.
- Sulfanyl spacer length : Shorter spacers (e.g., acetyl vs. propionyl) improve membrane permeability.
- Ester group modification : Replace ethyl with methyl to study hydrolysis kinetics and bioavailability .
Q. What experimental frameworks are recommended for studying the environmental fate and degradation pathways of this compound?
- Hydrolysis/photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor degradation via HPLC-MS.
- Biodegradation : Use OECD 301F tests with activated sludge to assess microbial breakdown.
- Computational modeling : Apply EPI Suite to predict persistence, bioaccumulation, and toxicity (PBT) profiles .
Q. How can contradictory bioactivity data across studies be resolved, and what methodological controls are critical?
- Assay standardization : Use identical cell lines, culture media, and incubation times to minimize variability.
- Positive controls : Include reference drugs (e.g., fluconazole for antifungal assays) to validate experimental conditions.
- Statistical rigor : Apply ANOVA with post-hoc tests to differentiate between minor and significant activity trends .
Q. What computational approaches are most effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to cytochrome P450 or kinase domains, guided by crystallographic data from analogous compounds .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and redox potentials.
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding dynamics .
Q. How can theoretical frameworks in heterocyclic chemistry guide the design of derivatives with enhanced properties?
- Frontier Molecular Orbital Theory : Modify substituents to lower LUMO energy, enhancing electrophilic attack potential.
- Hammett constants : Correlate σ values of substituents with bioactivity trends to rationalize SAR.
- Retrosynthetic analysis : Apply Corey’s principles to streamline multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
